8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol is an organic compound that features a unique structure combining an oxane ring with an alkyne and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroboration-oxidation reaction, where the alkyne is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-one.
Reduction: Formation of 8-[(Oxan-2-yl)oxy]oct-5-en-4-ol or 8-[(Oxan-2-yl)oxy]octane-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Scientific Research Applications
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The alkyne and alcohol functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-[(Oxan-2-yl)oxy]oct-5-en-4-ol: Similar structure but with an alkene instead of an alkyne.
8-[(Oxan-2-yl)oxy]oct-5-en-4-one: Similar structure but with a ketone instead of an alcohol.
Uniqueness
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol is unique due to the presence of both an alkyne and an alcohol functional group, which provides distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is less common compared to its analogs, making it a valuable compound for specialized applications.
Properties
CAS No. |
81750-96-1 |
---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
8-(oxan-2-yloxy)oct-5-yn-4-ol |
InChI |
InChI=1S/C13H22O3/c1-2-7-12(14)8-3-5-10-15-13-9-4-6-11-16-13/h12-14H,2,4-7,9-11H2,1H3 |
InChI Key |
ZPWOUXPDTPVWPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#CCCOC1CCCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.